N-(9H-fluoren-2-yl)furan-2-carboxamide

Description

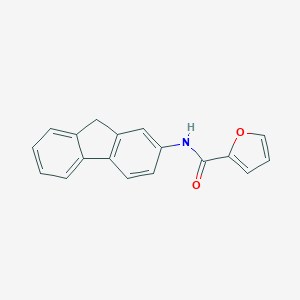

N-(9H-fluoren-2-yl)furan-2-carboxamide is a hybrid organic compound featuring a fluorene moiety linked to a furan-2-carboxamide group. Fluorene derivatives are widely studied for their rigid aromatic structure, which enhances thermal stability and π-π interactions, while furan carboxamides are recognized for their heterocyclic reactivity and biological relevance . However, analogous compounds, such as N-(4-bromophenyl)furan-2-carboxamide, are synthesized via reactions between furan-2-carbonyl chloride and aromatic amines in the presence of bases like triethylamine .

Properties

Molecular Formula |

C18H13NO2 |

|---|---|

Molecular Weight |

275.3g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)furan-2-carboxamide |

InChI |

InChI=1S/C18H13NO2/c20-18(17-6-3-9-21-17)19-14-7-8-16-13(11-14)10-12-4-1-2-5-15(12)16/h1-9,11H,10H2,(H,19,20) |

InChI Key |

RSPQLIKJLRHLOT-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CO4 |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CO4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl)furan-2-carboxamide

- Structure : Replaces the fluorenyl group with a 4-bromophenyl substituent.

- Synthesis : Prepared via direct coupling of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane (DCM) with triethylamine, achieving a 94% yield .

- Applications : Used as a precursor in Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives for drug discovery .

- Key Data: Property N-(4-Bromophenyl)furan-2-carboxamide N-(9H-fluoren-2-yl)furan-2-carboxamide Molecular Formula C₁₁H₈BrNO₂ C₁₈H₁₃NO₂ Molecular Weight (g/mol) 266.09 275.30 Yield 94% Not reported

N-(9H-fluoren-2-yl)thiophene-2-carboxamide

- Structure : Substitutes the furan ring with a thiophene heterocycle.

- Physicochemical Properties: Molecular Formula: C₁₈H₁₃NOS Molecular Weight: 291.37 g/mol .

- Comparison : Thiophene’s higher electron density and larger atomic radius (sulfur vs. oxygen) may enhance π-stacking interactions compared to furan. This could influence solubility and binding affinity in biological systems.

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide

- Structure : Features a bifunctional aromatic substituent (fluorobenzyl and methoxyphenyl groups).

- Biological Activity: Exhibits antiviral properties by targeting the non-structural protein 2C in enteroviruses and rhinoviruses. Modifications to its backbone improve efficacy and reduce cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.